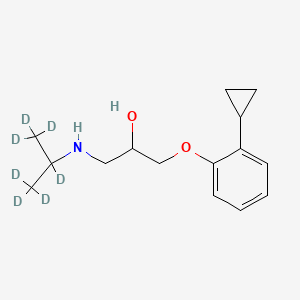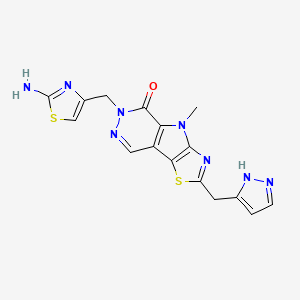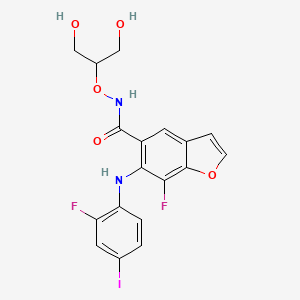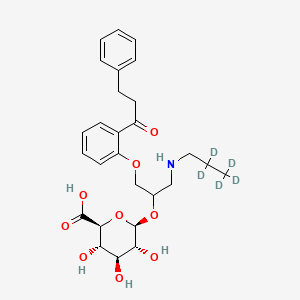![molecular formula C36H62O5 B12421734 dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves several steps:
Starting Materials: The synthesis begins with the preparation of the core cyclopenta[a]phenanthrene structure.
Functional Group Introduction: Hydroxyl and keto groups are introduced through selective oxidation and reduction reactions.
Chiral Centers: The stereochemistry is controlled using chiral catalysts or starting materials.
Esterification: The final step involves the esterification of the pentanoic acid derivative with dodecyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to control stereochemistry.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at specific positions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of biochemical pathways involved in inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl Esters: Similar in structure but differ in the esterified fatty acid.
Steroid Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Structural Complexity: The presence of multiple chiral centers and functional groups.
Chemical Properties: Unique reactivity due to the specific arrangement of functional groups.
This detailed article provides a comprehensive overview of dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C36H62O5 |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C36H62O5/c1-5-6-7-8-9-10-11-12-13-14-23-41-31(38)20-15-25(2)29-18-19-30-28-17-16-26-24-27(37)21-22-35(26,3)32(28)33(39)34(40)36(29,30)4/h25-30,32,34,37,40H,5-24H2,1-4H3/t25-,26-,27-,28+,29-,30+,32-,34-,35+,36-/m1/s1 |
InChI Key |
XWNJYRRKUUVMRN-OFUWCFFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(C)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


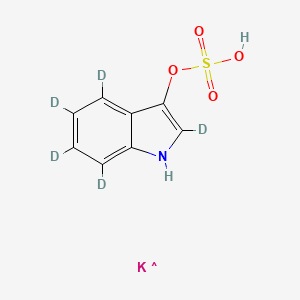
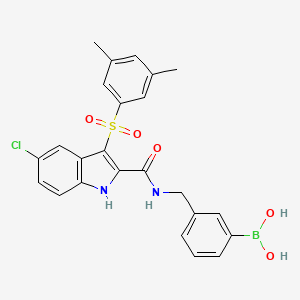

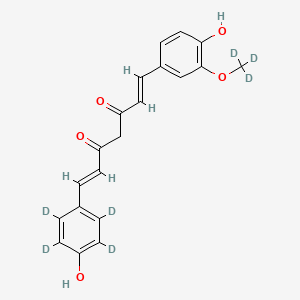
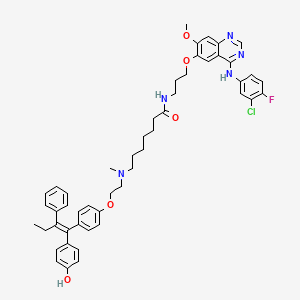
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
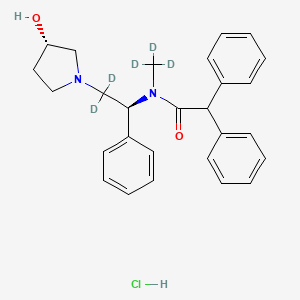

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
